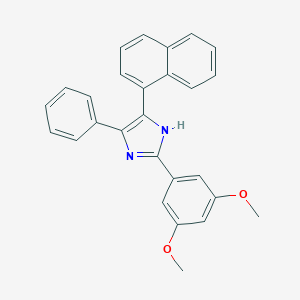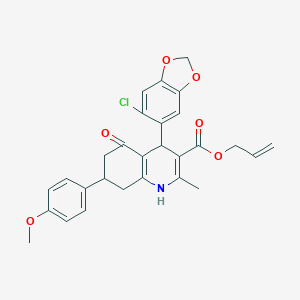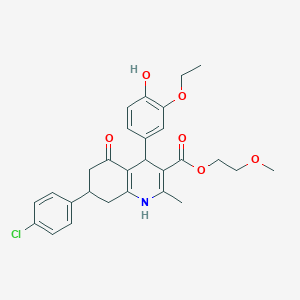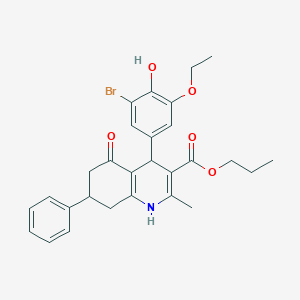
2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with the molecular formula C25H25NO3S and a molecular weight of 419.5 g/mol. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a naphthoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure consistency and purity. The industrial methods may also involve the use of specialized equipment and advanced techniques to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent .
Scientific Research Applications
2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other related compounds .
Properties
Molecular Formula |
C25H25NO3S |
|---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
[2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H25NO3S/c1-17-12-14-26(15-13-17)24(30)19-10-11-22(23(16-19)28-2)29-25(27)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
SEPVRXZFRRZEIF-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388926.png)
![ethyl 2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388928.png)

![ethyl 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388933.png)

![ethyl 5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388935.png)
![ethyl 2-{4-[(2-cyanobenzyl)oxy]benzylidene}-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388937.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388939.png)

![6-acetyl-2-[(4-methoxy-1-naphthyl)methylene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388942.png)
![ETHYL (2Z)-5-(5-BROMO-2,4-DIMETHOXYPHENYL)-2-[(2,7-DIMETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388944.png)
![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388945.png)
![ethyl 2-(3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388947.png)
